2,4,5-Trimethyl-3-nitrobenzaldehyde
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Overview
Description
2,4,5-Trimethyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with three methyl groups and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-3-nitrobenzaldehyde typically involves the nitration of 2,4,5-trimethylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Reduction: 2,4,5-Trimethyl-3-aminobenzaldehyde.
Oxidation: 2,4,5-Trimethyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,5-Trimethyl-3-nitrobenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-3-nitrobenzaldehyde depends on its chemical reactivity. For instance, its nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitrobenzaldehyde: Lacks the methyl groups, resulting in different steric and electronic properties.
2,4,5-Trimethylbenzaldehyde: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
2,4,5-Trimethyl-3-nitrobenzaldehyde is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the aromatic ring. This combination of substituents imparts distinct reactivity and makes the compound valuable in various synthetic and research applications .
Properties
IUPAC Name |
2,4,5-trimethyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(5-12)8(3)10(7(6)2)11(13)14/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZPMZZCUJYFBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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